1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

Catalog No.
S577800
CAS No.
137371-97-2
M.F
C6H14O3S3
M. Wt
230.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)et...

CAS Number

137371-97-2

Product Name

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane

IUPAC Name

1-methylsulfanyl-2-(2-methylsulfinylethylsulfonyl)ethane

Molecular Formula

C6H14O3S3

Molecular Weight

230.4 g/mol

InChI

InChI=1S/C6H14O3S3/c1-10-3-5-12(8,9)6-4-11(2)7/h3-6H2,1-2H3

InChI Key

SBIHJAMOAWUXOE-UHFFFAOYSA-N

SMILES

CSCCS(=O)(=O)CCS(=O)C

Synonyms

1-methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane, MSMTESE

Canonical SMILES

CSCCS(=O)(=O)CCS(=O)C

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane is a sulfur-containing organic compound with the molecular formula C6H14O3S3C_6H_{14}O_3S_3 and a molecular weight of approximately 230.37 g/mol. This compound is characterized by the presence of both sulfinyl and sulfonyl functional groups, which contribute to its unique chemical properties. It appears as a white to off-white solid and has a boiling point of 508.6°C at 760 mmHg and a density of 1.338 g/cm³ .

The structural features of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane make it an interesting subject for various chemical and biological studies due to its potential reactivity and interactions with biological molecules.

  • Oxidation: The compound can be oxidized to form sulfone derivatives.
  • Reduction: Reduction reactions can convert the sulfinyl and sulfonyl groups back into thioether groups.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Thiols, amines.

Major Products

  • Oxidation Products: Sulfone derivatives.
  • Reduction Products: Thioether derivatives.
  • Substitution Products: Various sulfur-containing derivatives.

Research indicates that 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane may possess significant biological activity. Its sulfinyl and sulfonyl groups allow it to interact with various biomolecules, potentially influencing biochemical pathways. Studies are ongoing to explore its therapeutic potential, including its role as a precursor in drug development .

The synthesis of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane typically involves multi-step processes that include:

  • Oxidation of Precursors: A common method includes the oxidation of 1,1'-sulfonylbis[2-(methylthio)ethane] using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
  • Industrial Production: In industrial settings, large-scale oxidation processes are utilized, often employing continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity .

1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane has various applications across different fields:

  • Scientific Research: It is studied for its potential biological interactions and effects on cellular processes.
  • Medicine: Investigated for therapeutic properties, particularly as a precursor in drug synthesis.
  • Industrial Use: Employed in the production of specialty chemicals and materials due to its unique chemical properties .

The interaction studies of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane focus on its reactivity with biomolecules. The mechanisms by which it interacts with proteins, enzymes, or nucleic acids are critical for understanding its biological effects. Ongoing research aims to elucidate these interaction pathways and their implications in pharmacology and toxicology .

Several compounds share structural similarities with 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane:

Compound NameStructural FeaturesUniqueness
1,1'-Sulfonylbis[2-(methylthio)ethane]Contains two thioether groupsServes as a precursor for the synthesis of the target compound
1,1'-Sulfonylbis[2-(methylsulfinyl)ethane]Similar structure but different oxidation stateExhibits different reactivity due to oxidation state differences
Dimethyl sulfoxideContains a single sulfoxide groupWidely used solvent with distinct properties

The uniqueness of 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane lies in its dual functionality provided by both sulfinyl and sulfonyl groups, allowing it to participate in a wide range of

XLogP3

-0.7

Dates

Last modified: 08-15-2023

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